molecular formula C10H12O5 B3096922 Methyl 4-(2-hydroxyethoxy)salicylate CAS No. 129249-88-3

Methyl 4-(2-hydroxyethoxy)salicylate

Cat. No.: B3096922
CAS No.: 129249-88-3
M. Wt: 212.2 g/mol
InChI Key: MSVWMHXBXJHRNN-UHFFFAOYSA-N
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Description

Methyl 4-(2-hydroxyethoxy)salicylate is an organic compound with the molecular formula C10H12O5 and a molecular weight of 212.20 g/mol . It is a derivative of salicylic acid, where the hydroxyl group at the fourth position is substituted with a 2-hydroxyethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 4-(2-hydroxyethoxy)salicylate are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

This compound can have various effects on cells and cellular processes. It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound may be transported and distributed within cells and tissues in various ways. This could involve interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-hydroxyethoxy)salicylate can be synthesized through the esterification of 4-(2-hydroxyethoxy)salicylic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hydroxyethoxy)salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-hydroxyethoxy)salicylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-hydroxyethoxy)salicylate is unique due to the presence of the 2-hydroxyethoxy group, which imparts distinct chemical and physical properties. This substitution enhances its solubility and reactivity compared to other salicylate derivatives .

Properties

IUPAC Name

methyl 2-hydroxy-4-(2-hydroxyethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-14-10(13)8-3-2-7(6-9(8)12)15-5-4-11/h2-3,6,11-12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVWMHXBXJHRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-allyloxy-2-hydroxy-benzoic acid methyl ester(10.952 g, 52.6 mmol) in methanol/methylene chloride (1/1) (300 mL) was cooled to −40° C. then ozone was bubbled through the reaction mixture for 50 minutes. The solution was then purged with nitrogen for 20 minutes, sodium borohydride (2.643 g, 69.86 mmol) was added and warmed to room temperature over 1 hour. The reaction was quenched by the addition of water (20 mL), poured into brine and extracted with ethyl acetate. The combined organics were dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by flash chromatography using ethyl acetate/hexanes (30/70 to 40/60) to afford 2-hydroxy-4-(2-hydroxy-ethoxy)-benzoic acid methyl ester (9.745 g, 87%) as a white solid. 1H NMR (300 MHz, CDCl3); δ 11.00 (s, 1H), 7.75 (d, 2H), 6.46 (m, 2H), 4.11 (t, 2H), 3.98 (t, 2H), 3.93 (s, 3H), 1.90 (bs, 1H).
Quantity
10.952 g
Type
reactant
Reaction Step One
Name
methanol methylene chloride
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
2.643 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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